2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride
Description
2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C7H11N3O.2ClH. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(4-methoxypyrimidin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-11-7-3-5-9-6(10-7)2-4-8;;/h3,5H,2,4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVMMIQSAZVYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride typically involves the reaction of 4-methoxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as a versatile building block in the synthesis of various organic compounds, enabling the creation of more complex molecular structures.
- Reagent in Chemical Reactions: It is utilized as a reagent in diverse chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Biological Activity Studies: Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is studied for its interactions with biological targets such as enzymes and receptors.
- Enzyme Interaction: The compound may modulate enzyme activity, influencing metabolic pathways relevant to disease progression.
Medicine
- Therapeutic Applications: Investigations into its therapeutic potential are ongoing, particularly in drug development aimed at treating various diseases. Its role as a precursor in drug synthesis is significant.
- Cancer Research: The compound has been evaluated for its efficacy against cancer cell lines, showing promising results in selective cytotoxicity while sparing normal cells .
Industrial Applications
- Pharmaceutical Production: It is used in the production of pharmaceuticals and other chemical intermediates, highlighting its importance in industrial chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxypyrimidin-4-yl)methanamine: Similar in structure but differs in the position of the methoxy group.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine: Another pyrimidine derivative with different substituents.
Uniqueness
2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .
Biological Activity
2-(4-Methoxypyrimidin-2-yl)ethanamine; dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and an ethanamine moiety. Its molecular formula is CHClNO, and it has a CAS number of 2309462-32-4. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays.
The biological activity of 2-(4-Methoxypyrimidin-2-yl)ethanamine; dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy group may enhance lipophilicity, allowing better membrane penetration, while the pyrimidine structure can interact with nucleic acids or proteins involved in cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study on related pyrimidine derivatives demonstrated efficacy against various bacterial strains, suggesting that 2-(4-Methoxypyrimidin-2-yl)ethanamine; dihydrochloride may also possess similar activity against pathogens such as Staphylococcus aureus and Escherichia coli .
In Vitro Studies
In vitro assays have shown that the compound inhibits the growth of certain cancer cell lines. For example, tests conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines indicated dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Pharmacological Studies
Pharmacological studies have explored the compound's potential as an anti-inflammatory agent. In animal models, administration of 2-(4-Methoxypyrimidin-2-yl)ethanamine; dihydrochloride resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrimidine derivatives showed that modifications to the pyrimidine ring significantly influenced antimicrobial potency. The specific case of 2-(4-Methoxypyrimidin-2-yl)ethanamine; dihydrochloride demonstrated effective inhibition against Gram-positive bacteria in laboratory settings .
- Case Study on Cancer Cell Lines : In a comparative study involving various pyrimidine analogs, 2-(4-Methoxypyrimidin-2-yl)ethanamine; dihydrochloride was identified as one of the most potent compounds against the MCF-7 cell line, with an IC50 value indicating significant cytotoxicity at low concentrations.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
